Chloroac-nle-OH

Übersicht

Beschreibung

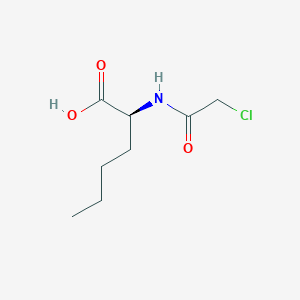

Chloroac-nle-OH: is a chemical compound with the molecular formula C8H14ClNO3 It is known for its unique structure, which includes a chloroacetyl group attached to a norleucine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chloroac-nle-OH can be synthesized through the reaction of L-Norleucine with Chloroacetyl chloride . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves the use of large-scale reactors, precise control of reaction parameters, and purification steps to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The chloroacetyl group (ClCH₂CO-) undergoes nucleophilic substitution due to the electrophilic α-carbon adjacent to the electron-withdrawing chlorine atom. Common nucleophiles include amines, thiols, and hydroxide ions.

Key Reactions:

-

Amine Substitution :

Reaction with primary or secondary amines replaces the chlorine atom, forming stable amide bonds. For example:This reaction is typically conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., NaHCO₃) to neutralize HCl .

-

Thiol Substitution :

Thiols (R-SH) displace chlorine, yielding thioether derivatives:Reactions proceed efficiently under mild alkaline conditions .

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Amine | DMF, NaHCO₃, 25–40°C | Substituted amide | |

| Thiol | NaOH (pH 8–9), RT | Thioether derivative | |

| Hydroxide | Aqueous NaOH, reflux | Glycolic acid-Nle-OH |

Hydrolysis

Hydrolysis occurs under acidic or basic conditions, cleaving the chloroacetyl group or peptide bonds.

-

Alkaline Hydrolysis :

In NaOH (aq), the chloroacetyl group hydrolyzes to glycolic acid:This reaction is favored at elevated temperatures (60–80°C) .

-

Acidic Hydrolysis :

Strong acids (e.g., H₂SO₄) hydrolyze the amide bond in norleucine, yielding chloroacetic acid and norleucine:Reaction rates depend on acid concentration and temperature .

Oxidation and Reduction

The chloroacetyl group and norleucine backbone participate in redox reactions.

-

Oxidation :

Oxidizing agents (e.g., KMnO₄) convert the CH₂ group in norleucine to a ketone or carboxylic acid. For example: -

Reduction :

Reducing agents (e.g., NaBH₄) selectively reduce the carbonyl group to a hydroxyl moiety:Harsher conditions (e.g., LiAlH₄) can dechlorinate the molecule .

Table 2: Redox Reaction Parameters

| Reaction | Reagent/Conditions | Major Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 50°C | Ketoleucine derivative | |

| Reduction | NaBH₄, MeOH, RT | Hydroxyl derivative |

Radical and Ionic Mechanisms

The chloroacetyl group participates in both radical and ionic pathways, with ionic mechanisms generally favored due to lower activation energies .

-

Ionic Chlorination :

Under acidic catalysis (e.g., H₂SO₄), enolization of the chloroacetyl group facilitates electrophilic attack, forming intermediates like 1-chloro-1-ethene-1-ol . -

Radical Pathways :

Radical initiation (e.g., UV light) leads to chain reactions, but these are less common due to higher energy barriers (~168 kJ/mol vs. 77 kJ/mol for ionic paths) .

Comparative Reactivity

Chloroac-nle-OH’s reactivity differs from related compounds:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| Chloroacetyl chloride | More electrophilic; faster substitution rates | |

| Norleucine derivatives | Lack chloroacetyl group; no nucleophilic substitution |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chloroac-nle-OH has shown promise in the development of novel therapeutic agents. Its structural properties allow it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its efficacy against various bacterial strains, including those resistant to conventional treatments.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Antiviral Applications

This compound has been investigated for its antiviral properties, particularly against viral infections that pose significant public health challenges.

- Case Study : In vitro studies have demonstrated that this compound inhibits the replication of the influenza virus by interfering with viral entry into host cells. This property could be leveraged to develop antiviral therapies .

Biochemistry

In biochemistry, this compound serves as a valuable reagent in various biochemical assays and syntheses.

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies due to its ability to modify enzyme activity.

- Example : Researchers have used this compound to study its effects on proteases involved in disease processes. The compound was shown to inhibit specific proteases, providing insights into potential therapeutic targets for diseases such as cancer and viral infections .

Peptide Synthesis

The compound is also used in peptide synthesis, where its chlorinated structure can introduce unique properties to peptides.

- Application : this compound is incorporated into peptide sequences to enhance stability and bioactivity, making it useful in designing peptide-based drugs .

Agricultural Science

This compound has applications in agricultural science, particularly in developing herbicides and pesticides.

Herbicidal Activity

Studies have indicated that this compound derivatives possess herbicidal properties that can be utilized to control weed populations effectively.

- Research Findings : Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls, suggesting its potential as an effective herbicide .

Pest Control

The compound's efficacy against certain pests makes it a candidate for developing environmentally friendly pest control agents.

Wirkmechanismus

The mechanism of action of Chloroac-nle-OH involves its interaction with molecular targets through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes, making this compound a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Chloroacetyl chloride: A reagent used in the synthesis of Chloroac-nle-OH.

Norleucine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness: this compound is unique due to its combination of a chloroacetyl group and a norleucine derivative, which imparts specific reactivity and potential biological activity. This makes it distinct from other chloroacetyl compounds and norleucine derivatives.

Eigenschaften

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOGPWIZAGBRID-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.